(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone: is a complex organic compound that features a benzo[d]thiazole moiety, a piperazine ring, and a pyrazine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone typically involves multiple steps:
Formation of the Benzo[d]thiazole Moiety: The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Attachment of the Piperazine Ring: The benzo[d]thiazole derivative is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the intermediate compound.
Coupling with Pyrazine: Finally, the intermediate is coupled with pyrazine-2-carboxylic acid or its derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the methanone linkage, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound may exhibit interesting pharmacological properties. It could be investigated for its potential as an enzyme inhibitor, receptor modulator, or antimicrobial agent.
Medicine
In medicinal chemistry, the compound’s structure suggests it could be a candidate for drug development. Its interactions with biological targets could lead to the discovery of new therapeutic agents for various diseases.
Industry
Industrially, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism of action of (4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the biological context and the specific interactions of the compound with its targets.
Comparison with Similar Compounds
Similar Compounds
- (4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone
- (4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone
- (4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(isopropylsulfonyl)phenyl)methanone
Uniqueness
Compared to similar compounds, (4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone stands out due to its unique combination of the benzo[d]thiazole, piperazine, and pyrazine moieties. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-pyrazin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-12-3-4-13(2)16-15(12)21-18(25-16)23-9-7-22(8-10-23)17(24)14-11-19-5-6-20-14/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYXMJXIACHIBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.